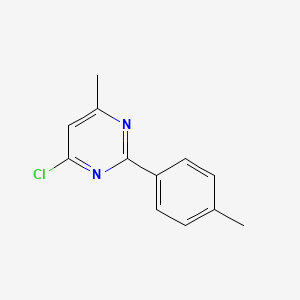
7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is a complex organic compound belonging to the purine family. It is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a 2-methylpropylsulfanyl group attached to the purine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of oxygen atoms or the reduction of double bonds.
Substitution: Nucleophilic substitution reactions are common, where the 2-methylpropylsulfanyl group can be replaced with other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as thiols, amines, or halides; reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its structural similarity to biologically active purines.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as dipeptidyl peptidase 4, by binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Benzyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(2-phenylethylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(1-naphthylmethylthio)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione apart from similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the 2-methylpropylsulfanyl group, in particular, may influence its interaction with biological targets and its overall stability.
Propriétés
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)11-25-17-19-15-14(16(23)21(4)18(24)20(15)3)22(17)10-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCOIGLJQBEHOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B2376634.png)


![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)

![Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2376643.png)
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2376644.png)

![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)
![2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2376648.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2376650.png)

![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)
